molecular formula C11H13FO3 B13681143 tert-Butyl 3-fluoro-5-hydroxybenzoate

tert-Butyl 3-fluoro-5-hydroxybenzoate

Cat. No.: B13681143
M. Wt: 212.22 g/mol
InChI Key: URMKKAOVUZNXRR-UHFFFAOYSA-N
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Description

tert-Butyl 3-fluoro-5-hydroxybenzoate is a substituted benzoate ester featuring a tert-butyl ester group, a fluorine atom at the 3-position, and a hydroxyl group at the 5-position of the aromatic ring.

  • Molecular formula: Hypothetically, C${11}$H${13}$FO$_3$ (inferred from substituent positions and tert-butyl ester backbone).
  • Molecular weight: ~212.22 g/mol.
  • Applications: Likely used as an intermediate in pharmaceutical or agrochemical synthesis, where fluorine and hydroxyl groups enhance bioavailability or enable further derivatization .

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

tert-butyl 3-fluoro-5-hydroxybenzoate

InChI

InChI=1S/C11H13FO3/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6,13H,1-3H3

InChI Key

URMKKAOVUZNXRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-fluoro-5-hydroxybenzoate typically involves the esterification of 3-fluoro-5-hydroxybenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-fluoro-5-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl 3-fluoro-5-hydroxybenzoate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 3-fluoro-5-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares tert-Butyl 3-fluoro-5-hydroxybenzoate with key analogs from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups Key Properties
This compound N/A C${11}$H${13}$FO$_3$ 212.22 (hypothetical) 3-F, 5-OH Ester, hydroxyl, fluorine High polarity due to -OH; potential acidity from F-induced electron withdrawal
tert-Butyl 4-bromo-2-fluorobenzoate 889858-12-2 C${11}$H${12}$BrFO$_2$ 275.12 4-Br, 2-F Ester, bromine, fluorine Bromine enhances reactivity in cross-coupling reactions; tert-butyl group improves stability
Ethyl 5-bromo-2-fluorobenzoate 612835-53-7 C$9$H$8$BrFO$_2$ 247.07 5-Br, 2-F Ester, bromine, fluorine Lower steric hindrance (ethyl vs. tert-butyl); higher solubility in polar solvents
tert-Butyl 4-amino-2-(trifluoromethyl)benzoate 1311200-05-1 C${12}$H${14}$F$3$NO$2$ 273.24 4-NH$2$, 2-CF$3$ Ester, amine, trifluoromethyl Amine enables nucleophilic reactions; CF$_3$ increases metabolic stability in drug design

Key Property Comparisons

Reactivity :

  • The hydroxyl group in this compound facilitates reactions like etherification or esterification, unlike bromine- or CF$_3$-substituted analogs .
  • Bromine in tert-Butyl 4-bromo-2-fluorobenzoate enhances Suzuki-Miyaura coupling utility, whereas the hydroxyl group in the target compound may limit such applications due to competing side reactions .

Stability :

  • tert-Butyl esters (e.g., ) generally exhibit superior thermal stability compared to ethyl esters due to steric protection of the ester group .

Solubility: The hydroxyl group in the target compound increases water solubility relative to non-polar analogs like tert-Butyl 4-bromo-2-fluorobenzoate. However, ethyl esters (e.g., Ethyl 5-bromo-2-fluorobenzoate) may dissolve more readily in organic solvents .

Acidity: The electron-withdrawing fluorine atom at the 3-position likely reduces the pKa of the 5-hydroxy group in the target compound compared to non-fluorinated hydroxybenzoates (e.g., methyl 3-amino-5-(trifluoromethyl)benzoate, pKa ~4.2 ).

Research Findings and Limitations

  • Synthetic Challenges : The tert-butyl group in the target compound may complicate deprotection steps compared to ethyl esters, though it offers better stability during storage .
  • Data Gaps: Limited ecotoxicological or acute toxicity data exist for tert-butyl fluoro-benzoates (see ), necessitating further study .

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